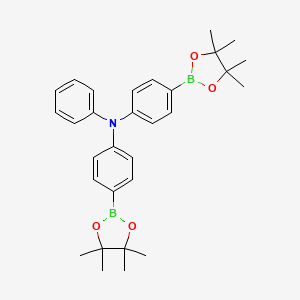
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Vue d'ensemble
Description
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline is a useful research compound. Its molecular formula is C30H37B2NO4 and its molecular weight is 497.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Solar Cell Applications : It has been found that compounds like this can act as efficient hole transporting materials for stable perovskite solar cells, showing comparable power conversion efficiency to spiro-OMeTAD (Liu et al., 2016).
Inhibition of Serine Proteases : These compounds have shown inhibitory activity against serine proteases, including thrombin, which suggests potential medicinal applications (Spencer et al., 2002).
HGF-mimetic Agents : They are potential Hepatocyte Growth Factor (HGF)-mimetic agents, currently being evaluated for their biological activities (Das et al., 2011).
Prion Inhibition : 6-Aminophenanthridines, which can be synthesized in a simple one-step procedure using these compounds, are useful as prions inhibitors (Gug et al., 2005).
Conjugated Polymers for Luminescence : Highly luminous 1,4-Diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole-based conjugated polymers, prepared using these compounds, exhibit brilliant red colors (Zhu et al., 2007).
Cytoprotection Against Oxidative Stress : Analogues of these compounds have been modified to improve hydrolytic stability and protect retinal pigment epithelial cells against oxidative stress (Wang & Franz, 2018).
Enhancement of Fluoride Ion Conductivity : These compounds have been used in the development of anion acceptors for organic liquid electrolyte-based fluoride shuttle batteries, imparting high fluoride ion conductivity and CsF solubility (Kucuk & Abe, 2020).
Cytotoxicity and Cellular Uptake in Cancer Research : Some derivatives have been found to be the least cytotoxic while delivering significant amounts of boron to human glioblastoma cells (Morrison et al., 2010).
Detection of Hydrogen Peroxide : Boronate ester fluorescence probes derived from these compounds can detect hydrogen peroxide (H_2O_2) with an "off-on" fluorescence response, useful in various sensing applications (Lampard et al., 2018).
Electrochromic Materials : New electrochromic polymers containing units derived from these compounds have been developed for use in textile/plastic electrochromic cells (Beaupré et al., 2006).
Propriétés
IUPAC Name |
N-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37B2NO4/c1-27(2)28(3,4)35-31(34-27)22-14-18-25(19-15-22)33(24-12-10-9-11-13-24)26-20-16-23(17-21-26)32-36-29(5,6)30(7,8)37-32/h9-21H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJHDKVUNWSDNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37B2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



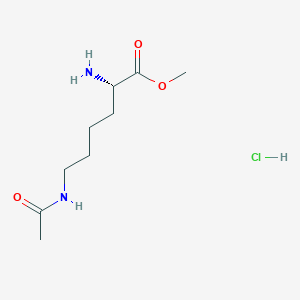
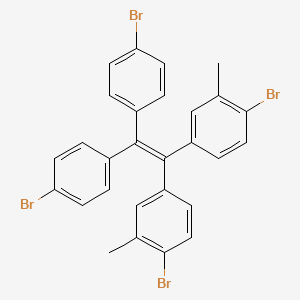

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;trifluoromethanesulfonic acid](/img/structure/B8206010.png)
![tert-Butyl 2-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8206024.png)
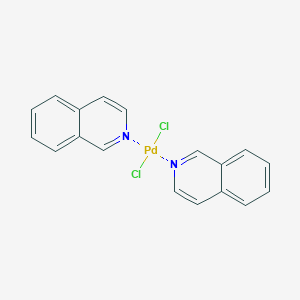
![5,5-Dimethyl-5,13-dihydrobenzofuro[3,2-c]acridine](/img/structure/B8206043.png)
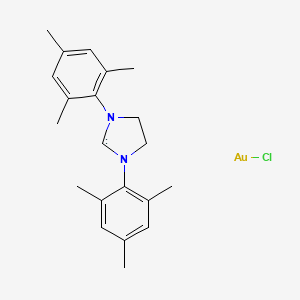
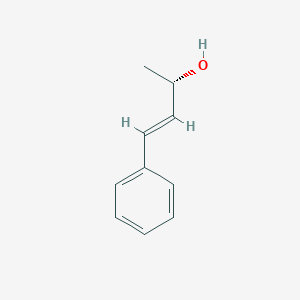
![5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8206065.png)
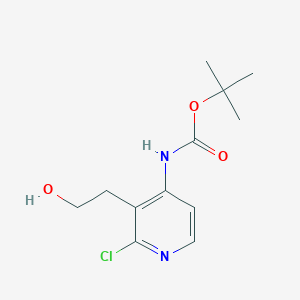
![(2R)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8206077.png)
![[1-(2-Aminoethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B8206085.png)
